Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1029689-54-0
VCID: VC1508730
InChI: InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3
SMILES: CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35g/mol

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

CAS No.: 1029689-54-0

Cat. No.: VC1508730

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate - 1029689-54-0

Specification

CAS No. 1029689-54-0
Molecular Formula C13H17NO4S
Molecular Weight 283.35g/mol
IUPAC Name diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Standard InChI InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3
Standard InChI Key KFVIJNDDNWYXSZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC
Canonical SMILES CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC

Introduction

Chemical Properties and Structural Characterization

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a distinctive bicyclic structure where a cyclopentane ring is fused with a thiophene core, creating a cyclopenta[b]thiophene skeleton. The compound is further functionalized with an amino group at the 2-position and diethyl carboxylate groups at positions 3 and 4.

Fundamental Physical and Chemical Properties

The key physical and chemical properties of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

PropertyValue
CAS Number1029689-54-0
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Exact Mass283.08782920 g/mol
NSC Number671475
SMILES NotationCCOC(=O)C1CCC2=C1C(C(=O)OCC)=C(N)S2
AppearanceIndustrial Grade, 99% purity
Storage25kg/Cardboard Drum

The structure contains a thiophene ring fused with a cyclopentane moiety, creating a unique scaffold that serves as an important building block in medicinal chemistry. The presence of an amino group at the 2-position of the thiophene ring introduces nucleophilic character, while the diethyl carboxylate groups at positions 3 and 4 provide sites for further functionalization .

Synthesis Methods

Catalytic Systems for Enhanced Synthesis

Various catalysts have been employed to optimize the Gewald reaction for the synthesis of thiophene derivatives like Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Table 2 presents a comparison of different catalytic systems and their effectiveness in the Gewald reaction.

Table 2: Comparison of Catalytic Systems for the Gewald Reaction

CatalystReaction ConditionsYield (%)Reaction Time
CaOEthanol, reflux53-951-1.5 h
Cs2CO3Ethanol, reflux85-923 h
Mg-Al HydrotalciteEthanol, reflux56-918-14 h
KF-immobilized on aluminaEthanol, reflux48-913.5-7 h
MorpholineRoom temperature51-10014-25 h
L-ProlineDMF, 60°C7420 h
ImidazoleDMF, 60°C7510 h

The CaO-catalyzed protocol has been reported as a simple and efficient method for the synthesis of 2-aminothiophenes via the Gewald reaction, offering advantages such as low catalyst loading, good yields, and simple experimental and workup procedures .

Alternative Synthetic Approaches

Besides the Gewald reaction, alternative approaches for synthesizing Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involve the use of dimethyl acetylenedicarboxylate (DMAD) as a versatile reagent in organic synthesis. DMAD can participate in various reactions, including cycloadditions and Michael additions, potentially leading to the formation of functionalized thiophene derivatives .

Structural Analysis and Spectroscopic Characterization

The structure of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has been characterized through various spectroscopic techniques, providing valuable insights into its molecular configuration and electronic properties.

Spectroscopic Data

While specific spectroscopic data for Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is limited in the available literature, data from closely related compounds can provide useful insights. For instance, the spectroscopic characteristics of the related compound Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are presented in Table 3.

Table 3: Spectroscopic Data of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Spectroscopic MethodKey Signals/Bands
IR (KBr)3409, 3291 (NH2), 2923, 2854, 1740 (C=O), 1647, 1596, 1488, 1420, 1258, 1161, 1035, 782 cm-1
1H NMR (CDCl3, 300 MHz)δ 1.4 (t, J = 7.0 Hz, 3H), 2.6-2.8 (m, 4H), 2.2-2.4 (m, 2H), 4.25 (q, J = 7.0 Hz, 2H), 5.90 (br s, 1H)
13C NMR (CDCl3, 300 MHz)δ 14.5, 22.4, 24.6, 26.4, 58.6, 132.2, 160.8, 166.0, 106.0, and 116.8
HRMSCalculated for C10H13NO2S: 211.0667; Found: 211.0634

The spectroscopic profile of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate would be expected to show similar patterns with additional signals corresponding to the second ester group .

Comparison with Related Compounds

Several compounds structurally related to Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate have been synthesized and studied for their properties and applications. A comparative analysis of these compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs and Their Properties

Table 4 presents a comparison of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate with structurally related compounds.

Table 4: Comparative Analysis of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate and Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Differences
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylateC13H17NO4S283.351029689-54-0Two ethyl ester groups at positions 3 and 4
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrileC8H8N2S164.2370291-62-2Nitrile group at position 3 instead of ester groups
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC10H13NO2S211.284815-29-6Single ethyl ester group at position 3
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideC8H10N2OS182.2477651-38-8Carboxamide group at position 3 instead of ester groups
Dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylateC18H23NO5S365.4308299-19-6Cyclohexylcarbonyl group attached to the amino nitrogen; methyl esters instead of ethyl esters

These related compounds often serve as precursors for synthesizing more complex molecules with potential therapeutic applications .

Future Research Directions

The versatility of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate as a synthetic building block and its potential biological activities suggest several promising research directions:

Synthetic Methodology Enhancement

Future research could focus on developing more efficient, environmentally friendly, and selective methods for synthesizing Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Areas of improvement might include:

  • Development of novel catalytic systems for the Gewald reaction

  • Exploration of green chemistry approaches with reduced environmental impact

  • Investigation of microwave-assisted or ultrasound-facilitated synthesis methods

  • Design of asymmetric synthesis routes for producing stereoselective variants

Structural Modifications and SAR Studies

Further structural modifications of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate could lead to the discovery of compounds with enhanced biological activities:

  • Modifications of the ester groups (different alkyl chains, conversion to amides, etc.)

  • Substitutions on the amino group

  • Introduction of functional groups on the cyclopentane ring

  • Exploration of stereochemistry and its effect on biological activity

Biological Activity Screening

Comprehensive biological activity screening of Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate and its derivatives could reveal unexplored therapeutic potentials:

  • Anticonvulsant and CNS activity assays

  • Anti-inflammatory and immunomodulatory screening

  • Investigation of potential anticancer properties

  • Studies on receptor binding profiles

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